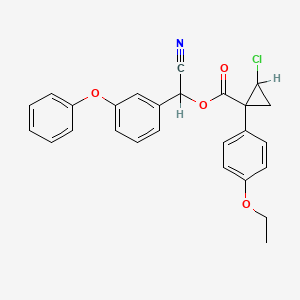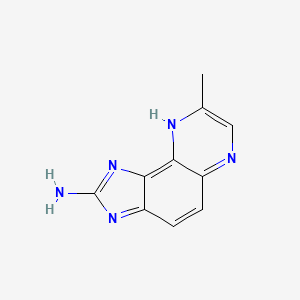![molecular formula C8H18NO4P B14336122 Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 104584-00-1](/img/structure/B14336122.png)
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a dimethyl [2-(diethylamino)-2-oxoethyl] moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate typically involves the reaction of diethylamine with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research explores its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of enzyme substrates, leading to competitive inhibition. This interaction disrupts the normal enzymatic activity, making it a valuable tool in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [2-(methoxy)-2-oxoethyl]phosphonate
- Dimethyl [2-(ethylamino)-2-oxoethyl]phosphonate
- Dimethyl [2-(phenylamino)-2-oxoethyl]phosphonate
Uniqueness
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate is unique due to its specific diethylamino group, which imparts distinct reactivity and interaction with biological targets. This makes it particularly useful in applications where selective inhibition of enzymes is required .
Eigenschaften
| 104584-00-1 | |
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C8H18NO4P/c1-5-9(6-2)8(10)7-14(11,12-3)13-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
KSLQKPFNWKVAMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)



![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
